6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
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Overview
Description
6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a compound belonging to the thiazole family, which is known for its diverse biological activities and applications in various fields Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Scientific Research Applications
6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Biochemical Pathways
For example, they can affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, such as anti-inflammatory and analgesic activities .
Future Directions
Preparation Methods
The synthesis of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the condensation of appropriate benzaldehyde derivatives with thiazole amines under specific reaction conditions. For instance, a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine can be condensed in ethanol with a catalytic quantity of glacial acetic acid to create the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of cancer.
Properties
IUPAC Name |
6-ethyl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.HI/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h5-6,8,13H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXJGPICIRYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)CC)SC1=N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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